![molecular formula C13H8ClF3N2O B5529072 N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5529072.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

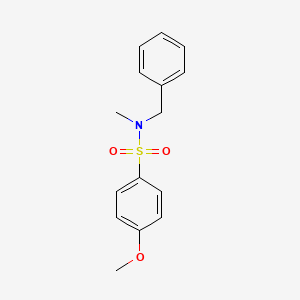

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide and related compounds involves designing and combining nicotinic acid derivatives with specific substituents to achieve the desired chemical properties and biological activities. A study by Yu et al. (2021) on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide, demonstrated the potential of these compounds as herbicides against certain plant species like bentgrass and duckweed at specific concentrations (Chen Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamides and their isomers can significantly influence their chemical reactivity and biological activity. For example, the study of supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides by de Souza et al. (2005) provides insights into how structural variations can impact the formation of hydrogen bonds and molecular chains, which are crucial for the compound's biological functions (M. D. de Souza et al., 2005).

Chemical Reactions and Properties

N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide and its derivatives undergo various chemical reactions that define their properties and applications. The creation of fluorescent analogs of nicotinamide adenine dinucleotide, for instance, as explored by Barrio et al. (1972), showcases the potential of nicotinamide derivatives in biochemical applications and research, highlighting their versatile chemical reactivity (J. Barrio et al., 1972).

Physical Properties Analysis

The physical properties of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide, such as melting points, solubility, and stability, are essential for its application in various fields. A study on the synthesis, characterization, and molecular modeling of pharmaceutical co-crystals involving nicotinamide by Lemmerer et al. (2010) illustrates how co-crystal formation can enhance the stability and bioavailability of nicotinamide derivatives, which is crucial for their practical applications (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, pH stability, and interaction with biological molecules, determine the applications of N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide. Research on the design, synthesis, and fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives by Wu et al. (2022) demonstrates the potential of these compounds in developing new fungicides, highlighting the importance of understanding their chemical behavior (Hongfei Wu et al., 2022).

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-10-4-3-9(13(15,16)17)6-11(10)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYUGUMOVBRVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Chloro-5-trifluoromethyl-phenyl)-nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5528999.png)

![2-chloro-N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5529018.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5529025.png)

![methyl 6-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-pyrazinecarboxylate](/img/structure/B5529034.png)

![4-({[(3-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5529053.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5529057.png)

![3-({4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5529085.png)

![2-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5529097.png)